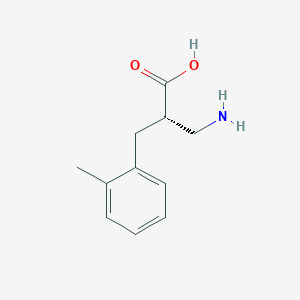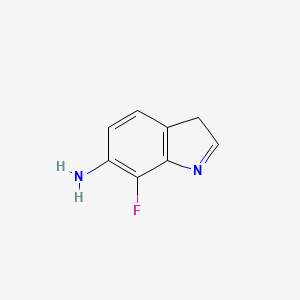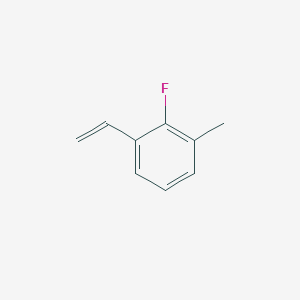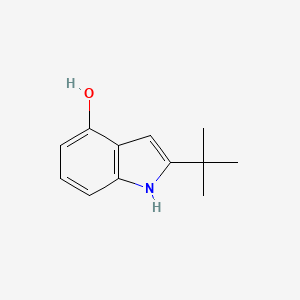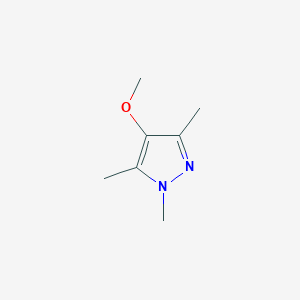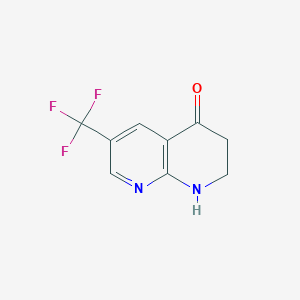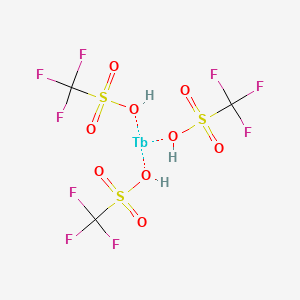
Tris(((trifluoromethyl)sulfonyl)oxy)terbium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(((trifluoromethyl)sulfonyl)oxy)terbium is a chemical compound that belongs to the class of trifluoromethanesulfonates. This compound is known for its unique properties and applications in various fields of science and industry. It is characterized by the presence of three trifluoromethylsulfonyl groups attached to a terbium atom, making it a highly reactive and versatile compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(((trifluoromethyl)sulfonyl)oxy)terbium typically involves the reaction of terbium salts with trifluoromethanesulfonic acid or its derivatives. One common method is the reaction of terbium chloride with trifluoromethanesulfonic acid in the presence of a suitable solvent, such as acetonitrile. The reaction is usually carried out under an inert atmosphere to prevent any unwanted side reactions. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as chromatography, is common in industrial settings to achieve the desired quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Tris(((trifluoromethyl)sulfonyl)oxy)terbium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state terbium compounds.
Reduction: It can be reduced to lower oxidation state terbium compounds.
Substitution: The trifluoromethylsulfonyl groups can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield terbium oxides, while substitution reactions can produce a wide range of terbium-containing compounds with different functional groups .
Scientific Research Applications
Tris(((trifluoromethyl)sulfonyl)oxy)terbium has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Tris(((trifluoromethyl)sulfonyl)oxy)terbium involves its ability to act as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from other molecules. This property makes it an effective catalyst in many organic reactions. The compound can also interact with biological molecules, such as proteins and enzymes, by binding to specific sites and altering their activity .
Comparison with Similar Compounds
Similar Compounds
Tris(((trifluoromethyl)sulfonyl)oxy)lanthanum: Similar in structure but with lanthanum instead of terbium.
Tris(((trifluoromethyl)sulfonyl)oxy)yttrium: Another similar compound with yttrium as the central atom.
Uniqueness
Tris(((trifluoromethyl)sulfonyl)oxy)terbium is unique due to its specific reactivity and catalytic properties, which are influenced by the presence of terbium. This makes it particularly useful in certain chemical reactions and applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C3H3F9O9S3Tb |
|---|---|
Molecular Weight |
609.2 g/mol |
IUPAC Name |
terbium;trifluoromethanesulfonic acid |
InChI |
InChI=1S/3CHF3O3S.Tb/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7); |
InChI Key |
ZLUSREFIIPNLPR-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.[Tb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


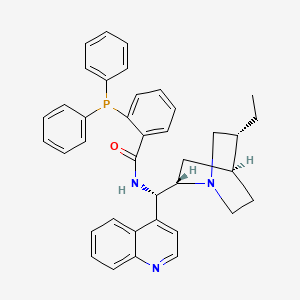
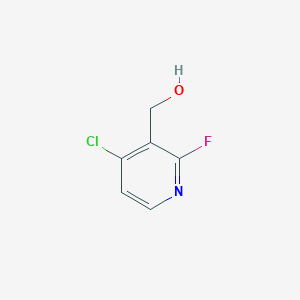
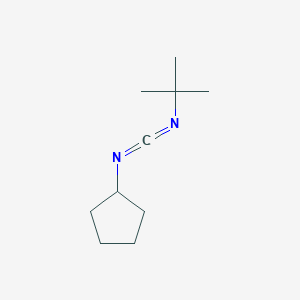
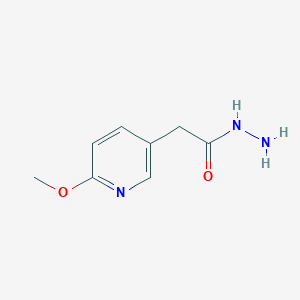
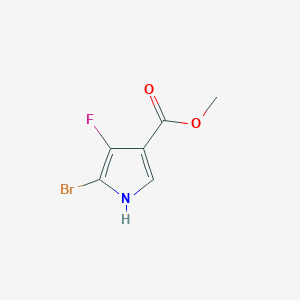
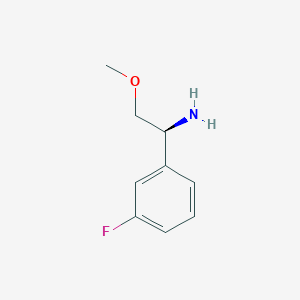
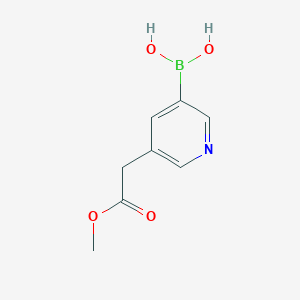
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(3,4-difluorophenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12952948.png)
